molecular formula C13H15F2NO2 B12836097 p-(Bis-(2-fluoroethyl)-amino)cinnamic acid CAS No. 4093-13-4

p-(Bis-(2-fluoroethyl)-amino)cinnamic acid

Cat. No.: B12836097
CAS No.: 4093-13-4
M. Wt: 255.26 g/mol
InChI Key: LPQKXKSZIYNKSF-ZZXKWVIFSA-N
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Description

p-(Bis-(2-fluoroethyl)-amino)cinnamic acid is an organic compound that features a cinnamic acid backbone with a bis-(2-fluoroethyl)amino group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Bis-(2-fluoroethyl)-amino)cinnamic acid typically involves the reaction of cinnamic acid with bis-(2-fluoroethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

p-(Bis-(2-fluoroethyl)-amino)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bis-(2-fluoroethyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

p-(Bis-(2-fluoroethyl)-amino)cinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of p-(Bis-(2-fluoroethyl)-amino)cinnamic acid involves its interaction with specific molecular targets and pathways. The bis-(2-fluoroethyl)amino group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoroacetic acid: A related compound with a similar fluorine-containing structure.

    Bis(2,2,2-trifluoroethyl) ether: Another fluorinated compound with different functional groups.

    Tris(2,2,2-trifluoroethyl) phosphite: A fluorinated phosphite used in various applications.

Uniqueness

p-(Bis-(2-fluoroethyl)-amino)cinnamic acid is unique due to its specific combination of a cinnamic acid backbone and a bis-(2-fluoroethyl)amino group

Properties

CAS No.

4093-13-4

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

(E)-3-[4-[bis(2-fluoroethyl)amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-6H,7-10H2,(H,17,18)/b6-3+

InChI Key

LPQKXKSZIYNKSF-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N(CCF)CCF

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N(CCF)CCF

Origin of Product

United States

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